molecular formula C16H16N2O4 B4879024 N'-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide

N'-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B4879024
M. Wt: 300.31 g/mol
InChI Key: DEGSFXDPNAXMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide, also known as DBCO-PEG4-TFP ester, is a chemical compound that is commonly used in scientific research. This compound is a derivative of benzenecarboximidamide and is known for its ability to react with azides, making it a useful tool in bioconjugation and labeling studies. In

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide involves its ability to react with azides. When the compound is introduced to a system containing azides, it will react with the azide to form a stable triazole linkage. This linkage is highly specific and does not react with other functional groups in biological systems, making it a useful tool for bioconjugation and labeling studies.
Biochemical and Physiological Effects:
N-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide does not have any known biochemical or physiological effects on its own. However, when used in bioconjugation and labeling studies, it can be used to track the movement and activity of specific biomolecules in biological systems. This can provide valuable information about the function and behavior of these molecules in living organisms.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide is its ability to react with azides in a highly specific manner. This makes it a useful tool for bioconjugation and labeling studies, as it allows researchers to label specific biomolecules with fluorescent or radioactive tags. However, the compound does have some limitations. It is not suitable for use in vivo, as it is not stable in biological systems. Additionally, the compound can be difficult to work with, as it requires specialized equipment and techniques for proper handling and storage.

Future Directions

There are several potential future directions for research involving N-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is in the development of new bioconjugation and labeling techniques using this compound. Researchers are also exploring the use of N-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide in the development of new drug delivery systems and diagnostic tools. Additionally, there is interest in exploring the potential of this compound in the development of new imaging techniques for biological systems.

Scientific Research Applications

N-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide has a wide range of scientific research applications. One of its primary uses is in bioconjugation and labeling studies. The compound is able to react with azides, which are commonly used in bioorthogonal labeling studies. This allows researchers to label specific biomolecules with fluorescent or radioactive tags, which can then be used to track the movement and activity of these molecules in biological systems.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-13-8-12(9-14(10-13)21-2)16(19)22-18-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGSFXDPNAXMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(phenyl)methylidene]amino] 3,5-dimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.